molecular formula C11H13ClN2O3 B7557906 3-[2-[(2-Chloroacetyl)amino]phenoxy]propanamide

3-[2-[(2-Chloroacetyl)amino]phenoxy]propanamide

Cat. No.: B7557906
M. Wt: 256.68 g/mol
InChI Key: YITOEWGMZGJWBK-UHFFFAOYSA-N
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Description

3-[2-[(2-Chloroacetyl)amino]phenoxy]propanamide is a chemical compound with the molecular formula C11H13ClN2O2. It is used primarily in research settings, particularly in the fields of chemistry and biology. This compound is known for its unique structure, which includes a chloroacetyl group and a phenoxy group, making it a valuable subject for various scientific studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-[(2-Chloroacetyl)amino]phenoxy]propanamide typically involves the reaction of 2-chloroacetyl chloride with 2-aminophenol, followed by the addition of propanamide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the use of solvents such as acetone and catalysts to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using larger quantities of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

3-[2-[(2-Chloroacetyl)amino]phenoxy]propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted phenoxypropanamides .

Scientific Research Applications

3-[2-[(2-Chloroacetyl)amino]phenoxy]propanamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[2-[(2-Chloroacetyl)amino]phenoxy]propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. This compound can also interact with cellular pathways, affecting various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-[(2-Chloroacetyl)amino]phenoxy]propanamide is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound for scientific research and industrial applications .

Properties

IUPAC Name

3-[2-[(2-chloroacetyl)amino]phenoxy]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O3/c12-7-11(16)14-8-3-1-2-4-9(8)17-6-5-10(13)15/h1-4H,5-7H2,(H2,13,15)(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YITOEWGMZGJWBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CCl)OCCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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